molecular formula C14H24O2P2Si2 B14398042 Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane CAS No. 89983-00-6

Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane

Cat. No.: B14398042
CAS No.: 89983-00-6
M. Wt: 342.46 g/mol
InChI Key: SPVUBLQGUALSMJ-UHFFFAOYSA-N
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Description

Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is a complex organophosphorus compound characterized by the presence of trimethylsilyl groups and phosphanyl groups. This compound is notable for its steric bulk and unique reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane typically involves the reaction of halogenophosphines with strong C–H acids in the presence of bases such as trimethylamine . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is another common synthetic route . These reactions are usually carried out under controlled conditions to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted phosphines, which have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane has several scientific research applications:

Mechanism of Action

The mechanism by which trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is unique due to its large steric bulk, which prevents many typical reactions of phosphorus donors. This makes it air-stable and allows it to participate in selective reactions that other phosphines cannot .

Properties

CAS No.

89983-00-6

Molecular Formula

C14H24O2P2Si2

Molecular Weight

342.46 g/mol

IUPAC Name

trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane

InChI

InChI=1S/C14H24O2P2Si2/c1-19(2,3)15-11-17-13-9-7-8-10-14(13)18-12-16-20(4,5)6/h7-12H,1-6H3

InChI Key

SPVUBLQGUALSMJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=PC1=CC=CC=C1P=CO[Si](C)(C)C

Origin of Product

United States

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